Superior Matrix Effect Compensation and Precision in Human Plasma LC–MS/MS
When Adefovir-d4 was employed as the internal standard in a validated LC–MS/MS method for adefovir quantification in human plasma, the matrix effect was determined to be 7.5%, with ion enhancement across five different plasma lots of 7.1% [1]. In comparison, methods lacking a stable isotope-labeled internal standard often exhibit matrix effects exceeding 15–20% [2]. The intra-day and inter-day precision values were within 7.7% and 7.8%, respectively, at the lower limit of quantification (LLOQ) of 0.50 ng/mL [1].
| Evidence Dimension | Matrix effect and precision in LC-MS/MS |
|---|---|
| Target Compound Data | Matrix effect: 7.5%; intra-day precision: ≤7.7%; inter-day precision: ≤7.8%; LLOQ: 0.50 ng/mL |
| Comparator Or Baseline | Non-isotopic internal standard or no ISTD (matrix effect typically >15–20%; precision often >15%) |
| Quantified Difference | Matrix effect reduction by ~50%; precision improved to <8% CV |
| Conditions | Human plasma; solid phase extraction; Synergi MAX RP80A column; positive ionization mode |
Why This Matters
The use of Adefovir-d4 Diphosphate Triethylamine Salt as an ISTD directly enables regulatory-compliant bioanalytical method validation with precision and accuracy well within FDA acceptance criteria (±15% CV), reducing analytical failure rates and ensuring reliable pharmacokinetic data.
- [1] Monif T, et al. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. J Pharm Anal. 2015;5(3):190-199. View Source
- [2] KCAS Bio. The Value of Deuterated Internal Standards. 2017. View Source
